molecular formula C11H14O3S B3151832 Ethyl 2-(p-tolylsulfinyl)acetate CAS No. 72298-24-9

Ethyl 2-(p-tolylsulfinyl)acetate

Cat. No. B3151832
CAS RN: 72298-24-9
M. Wt: 226.29 g/mol
InChI Key: HMJPGZAQKXEQCN-UHFFFAOYSA-N
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Description

Ethyl 2-(p-tolylsulfinyl)acetate is a chemical compound with the molecular formula C11H14O3S . It has a molecular weight of 226.29 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(p-tolylsulfinyl)acetate consists of 11 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in the MOL file: 72298-24-9.mol .


Physical And Chemical Properties Analysis

Ethyl 2-(p-tolylsulfinyl)acetate has a predicted boiling point of 369.5±35.0 °C and a predicted density of 1.21±0.1 g/cm3 .

Scientific Research Applications

Fragrance and Dermatologic Applications

Ethyl 2-(p-tolylsulfinyl)acetate, specifically 2-(p-tolyloxy)ethyl acetate, has been reviewed for its use as a fragrance ingredient. This compound falls under the fragrance structural group of aryl alkyl alcohol simple acid esters (AAASAE), which are derived from the reaction of aryl alkyl alcohol with simple carboxylic acids. This review focused on the toxicologic and dermatologic aspects of this compound in the context of its use in fragrances, emphasizing its safety assessment for this application (Mcginty, Letizia, & Api, 2012).

Synthetic Reagent in Organic Chemistry

Ethyl 2-(p-tolylsulfinyl)acetate has been identified as a useful synthetic reagent in organic chemistry. Specifically, variants like isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been employed in sulfinyl-Knoevenagel reactions with various aldehydes. These reactions produce 4-hydroxyalk-2-enoates, significant structures in biologically active natural products and important building blocks in the synthesis of chiral compounds. This application highlights its role in creating structurally complex and biologically relevant molecules (Du, Kawatani, Kataoka, Omatsu, & Nokami, 2012).

Bio-Catalyzing and Fermentation Processes

In the realm of applied microbiology and biotechnology, ethyl 2-(p-tolylsulfinyl)acetate-related compounds like ethyl acetate have been studied for their potential in bio-catalyzing and fermentation processes. Ethyl acetate is utilized in food, beverage, and solvent areas. Research has explored the microbial conversion of biomass-derived sugars into ethyl acetate as a sustainable alternative to traditional methods. This involves the use of lipases and metabolic engineering in yeasts, highlighting a crucial role in sustainable and eco-friendly chemical production processes (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).

Applications in Chemical Engineering and Process Simulation

Ethyl acetate, closely related to ethyl 2-(p-tolylsulfinyl)acetate, has been the subject of chemical engineering research, particularly in the context of process simulation and kinetic studies. This includes investigations into esterification processes using green catalysts and the simulation of reactive distillation processes in industrial settings. These studies are vital for understanding the production efficiency and environmental impact of ethyl acetate manufacturing, providing insights into more sustainable and cost-effective production methods (He, Zou, Dong, Muhammad, Subhan, & Tong, 2018).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(p-tolylsulfinyl)acetate is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation .

Future Directions

Sulfoxides and sulfinamides, which include compounds like Ethyl 2-(p-tolylsulfinyl)acetate, play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals. Future research may focus on the asymmetric catalytic synthesis of chiral sulfur-containing molecules in this field .

properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15(13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPGZAQKXEQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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